3-Methylethcathinone hydrochloride

Description

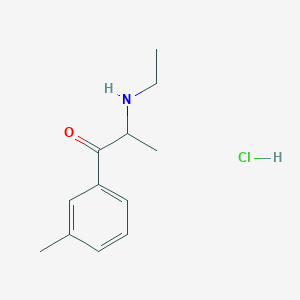

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

2493976-59-1 |

|---|---|

Molecular Formula |

C12H18ClNO |

Molecular Weight |

227.73 g/mol |

IUPAC Name |

2-(ethylamino)-1-(3-methylphenyl)propan-1-one;hydrochloride |

InChI |

InChI=1S/C12H17NO.ClH/c1-4-13-10(3)12(14)11-7-5-6-9(2)8-11;/h5-8,10,13H,4H2,1-3H3;1H |

InChI Key |

NNXYBZFXJQGRBC-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(C)C(=O)C1=CC=CC(=C1)C.Cl |

Origin of Product |

United States |

Chemical Synthesis and Analog Production

Synthetic Pathways for 3-Methylmethcathinone

The chemical synthesis of ring-substituted cathinones like 3-MMC is generally considered straightforward, with several methods available to chemists. who.int The most common and well-documented pathway for producing 3-MMC involves the α-bromination of a ketone intermediate, followed by an amination step. who.int

This primary synthetic route can be summarized as follows:

α-Bromination: The synthesis typically begins with 3-methylpropiophenone. bbgate.combbgate.com This starting material undergoes α-bromination, where a bromine atom is added to the carbon atom adjacent to the carbonyl group. This is often achieved by reacting 3-methylpropiophenone with bromine (Br₂) in a suitable solvent like glacial acetic acid or dichloromethane. chemicalbook.comchemicalbook.com This reaction yields the key intermediate, 2-bromo-1-(3-methylphenyl)propan-1-one (B73710). who.intwho.int

Amination: The resulting α-bromoketone, 2-bromo-1-(3-methylphenyl)propan-1-one, is then reacted with methylamine (B109427) (CH₃NH₂). who.int This nucleophilic substitution reaction replaces the bromine atom with a methylamino group, forming the 3-MMC free base. who.intwho.int

Salt Formation: To produce the more stable hydrochloride salt, the 3-MMC free base is treated with a solution of hydrogen chloride (HCl), often in a solvent like ether or isopropanol. chemicalbook.comwikipedia.org

Alternative synthetic pathways have also been described:

Permanganate Process: This method involves the oxidation of a suitable ephedrine (B3423809) analogue, in this case, 3-methylephedrine, using a strong oxidizing agent like potassium permanganate. researchgate.net

Grignard Reaction Route: Another described method starts with 3-methylbenzaldehyde. wikipedia.org A Grignard reagent, such as ethylmagnesium bromide, is added to form 1-(3-methylphenyl)-1-propanol. wikipedia.org This alcohol is then oxidized to the corresponding ketone (3-methylpropiophenone), which can then enter the bromination/amination pathway described above. wikipedia.org

Use of 'Designer Precursors': Illicit production may involve the use of so-called "designer precursors" or "masked derivatives." who.intresearchgate.neteuropa.eu An example is N-acetyl-3-MMC, a compound that can be readily converted to 3-MMC in a single chemical step, often through hydrolysis. who.intresearchgate.net The seizure of significant quantities of N-acetyl-3-MMC suggests this is a viable alternative for producers. who.intresearchgate.net

Characterization of Synthetic Precursors and Intermediates

The identification and characterization of precursors and intermediates are crucial for understanding the synthetic origin of a final product. For 3-MMC, the primary precursor is 3-methylpropiophenone, and the key intermediate is 2-bromo-1-(3-methylphenyl)propan-1-one.

These compounds are typically characterized using a suite of spectroscopic and chromatographic techniques:

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used to separate and identify volatile compounds. The electron impact (EI) fragmentation pattern provides a chemical fingerprint that can be compared to reference spectra. dea.govaminer.orgfrontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise molecular structure of organic compounds, including the precursors and intermediates of 3-MMC. chemicalbook.comdea.govaminer.org The chemical shifts and splitting patterns of the aromatic protons can be particularly useful in distinguishing between positional isomers. unodc.org

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. dea.govfrontiersin.org

| Compound Name | Role | CAS Number | Molecular Formula | Molar Mass |

| 3-Methylpropiophenone | Precursor | 51772-30-6 | C₁₀H₁₂O | 148.20 g/mol |

| Bromine | Reagent | 7726-95-6 | Br₂ | 159.808 g/mol |

| 2-Bromo-1-(3-methylphenyl)propan-1-one | Intermediate | 1451-83-8 | C₁₀H₁₁BrO | 227.10 g/mol |

| Methylamine | Reagent | 74-89-5 | CH₅N | 31.06 g/mol |

| N-acetyl-3-MMC | Designer Precursor | N/A | C₁₃H₁₇NO₂ | 219.28 g/mol |

Impurity Profiling in Synthesized Batches

Impurity profiling is a critical aspect of forensic chemical analysis, as the presence and relative abundance of specific impurities can provide clues about the synthetic route used. researchgate.netbath.ac.uk While no comprehensive information exists specifically on the synthetic impurities in illicit 3-MMC samples, knowledge from related compounds allows for educated inferences. researchgate.neteuropa.eu

Potential impurities in synthesized batches of 3-MMC include:

Unreacted Starting Materials: Residual amounts of 3-methylpropiophenone or 2-bromo-1-(3-methylphenyl)propan-1-one may be present if the reaction does not go to completion.

Positional Isomers: One of the most significant challenges in the analysis of 3-MMC is its discrimination from positional isomers, such as 2-methylmethcathinone (2-MMC) and 4-methylmethcathinone (4-MMC or mephedrone). frontiersin.orgdrugsandalcohol.ie These isomers can be introduced if the initial precursor material (methylpropiophenone) is not isomerically pure, or they may be present as adulterants. unodc.org

Synthesis By-products: Side reactions can lead to the formation of various by-products. For instance, incomplete conversion during the synthesis of a precursor can lead to chlorinated impurities if the subsequent steps proceed with the unintended material. nih.gov The specific by-products formed are highly dependent on the reaction conditions (e.g., temperature, reagents, pH). sci-hub.senih.gov

Degradation Products: As a cathinone (B1664624), 3-MMC can be unstable as a free base, leading to potential degradation products if not properly converted to a salt form. who.int

| Impurity Name | Type | Molecular Formula | Molar Mass |

| 4-Methylmethcathinone (Mephedrone) | Positional Isomer | C₁₁H₁₅NO | 177.24 g/mol |

| 2-Methylmethcathinone | Positional Isomer | C₁₁H₁₅NO | 177.24 g/mol |

| 3-Methylpropiophenone | Unreacted Precursor | C₁₀H₁₂O | 148.20 g/mol |

| 2-Bromo-1-(3-methylphenyl)propan-1-one | Unreacted Intermediate | C₁₀H₁₁BrO | 227.10 g/mol |

Enantioselective Synthesis Approaches

3-Methylmethcathinone possesses a chiral center at the alpha-carbon of the side chain, meaning it exists as two enantiomers: (R)-3-MMC and (S)-3-MMC. who.inthandwiki.org Most, if not all, 3-MMC available on the illicit market is a racemic mixture, containing equal amounts of both enantiomers. who.int

There is currently no specific method described in the scientific literature for the enantioselective synthesis of 3-MMC. researchgate.net However, established methods for the synthesis of individual enantiomers of its close isomer, 4-MMC, could likely be adapted. researchgate.net Such a synthesis for (R)-4-MMC involves using a Weinreb-Nahm amide derived from (R)-alanine as a key step. researchgate.net A similar approach for 3-MMC would likely substitute 4-bromotoluene (B49008) with 3-bromotoluene (B146084) in the synthetic scheme. researchgate.net

While not definitively proven for 3-MMC, studies on related cathinones have shown that one enantiomer is typically more potent than the other. nih.gov For methcathinone (B1676376), the (S)-enantiomer exhibits greater stimulant effects. nih.gov Due to its structural similarity to cathinone, it is assumed that the (S)-enantiomer of 3-MMC is the more potent form, though further research is needed for confirmation. wikipedia.orghandwiki.org

Advanced Analytical Chemistry Methodologies

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of 3-MEC, as it allows for the separation of the compound from complex matrices and, crucially, from its isomers. uab.eduojp.gov Both gas and liquid chromatography are widely employed, often coupled with mass spectrometry for definitive identification. who.int

Gas Chromatography (GC) Applications

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a cornerstone technique in forensic drug analysis. uab.edu For 3-MEC, GC-MS provides reliable separation and identification. The separation of positional isomers like 2-MEC, 3-MEC, and 4-MEC is achievable with standard capillary columns. uab.edu

Research has demonstrated that derivatization is not always necessary for the separation of these isomers, though it can be used to improve chromatographic properties. ojp.govresearchgate.net The selection of the GC column and oven temperature program is critical for achieving baseline separation of the isomers. researchgate.net A validated method for the analysis of 2-MEC, 3-MEC, and 4-MEC using GC-MS has been developed to ensure reproducibility and accuracy in forensic laboratories. uab.edu

| Parameter | Value | Source |

| Instrument | Agilent gas chromatograph with MS detector | swgdrug.org |

| Column | DB-1 MS (or equivalent), 30m x 0.25 mm x 0.25µm | swgdrug.org |

| Carrier Gas | Helium at 1 mL/min | swgdrug.org |

| Injector Temp. | 280°C | swgdrug.org |

| Oven Program | 100°C for 1.0 min, then ramp to 300°C at 12°C/min, hold for 30.0 min | swgdrug.org |

| Injection | 1 µL, Split Ratio = 25:1 | swgdrug.org |

| Retention Time | 7.654 min | swgdrug.org |

This interactive table summarizes typical GC-MS parameters for the analysis of 3-Methylethcathinone.

Liquid Chromatography (LC) Applications

Liquid chromatography, especially high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), coupled with tandem mass spectrometry (LC-MS/MS), offers high sensitivity and specificity for the analysis of cathinones like 3-MEC. nih.govoup.com This technique is particularly well-suited for analyzing biological samples such as blood and hair, often requiring minimal sample preparation. nih.govresearchgate.netnih.gov

LC methods can effectively separate 3-MEC from its isomers and other co-occurring substances. nih.govcfsre.org The use of high-resolution mass spectrometry (LC-HRAM-MS), such as with an Orbitrap analyzer, allows for highly accurate mass measurements, further aiding in the definitive identification of the compound and its metabolites in complex matrices. nih.govresearchgate.netnih.gov For instance, a study on pubic hair samples successfully used a Thermo Fisher Scientific Accela 1250 liquid chromatography system to detect 3-methylmethcathinone and its metabolites. nih.gov

| Parameter | Value | Source |

| Instrument | Agilent 1200 series LC with 6460 Triple Quad MS | oup.com |

| Column | Zorbax SB-C18 (2.1 × 50 mm, 1.8 μm) | oup.com |

| Mobile Phase | Gradient of 0.1% formic acid in acetonitrile (B52724) and 0.1% formic acid in water | oup.com |

| Flow Rate | 0.3 mL/min | oup.com |

| Run Time | 14 min | oup.com |

This interactive table outlines a validated LC-MS/MS method for the quantification of a related cathinone (B1664624), demonstrating a typical setup applicable to 3-MEC analysis.

Chiral Chromatography for Enantiomeric Separation

Synthetic cathinones, including 3-MEC, are chiral molecules, existing as two enantiomers (R and S forms). nih.gov The separation of these enantiomers is important as they can exhibit different biological activities. Chiral chromatography is the primary method for achieving this separation.

This can be accomplished using several approaches:

Chiral Stationary Phases (CSPs): HPLC columns containing a chiral selector, such as polysaccharide-based CSPs (e.g., amylose (B160209) or cellulose (B213188) derivatives), can directly separate the enantiomers. nih.gov These methods have been shown to efficiently resolve the enantiomers of numerous cathinone derivatives. nih.gov

Chiral Derivatizing Agents: The enantiomers can be reacted with a chiral derivatizing agent, such as (S)-(−)-N-(trifluoroacetyl)pyrrolidine-2-carbonyl chloride (L-TPC), to form diastereomers. rsc.org These diastereomers have different physical properties and can then be separated on a standard achiral column (GC or LC). rsc.orgrestek.com

Capillary Electrophoresis (CE): Chiral selectors, like cyclodextrin (B1172386) derivatives, can be added to the background electrolyte in CE to achieve enantiomeric separation. nih.gov This technique offers low consumption of sample and chiral selector. nih.gov

Research has shown that polysaccharide-based chiral stationary phases can effectively separate the enantiomers of various synthetic cathinones with high resolution. nih.gov

Spectroscopic Characterization Techniques

Spectroscopic techniques are essential for the structural confirmation and quantification of 3-MEC. Mass spectrometry provides molecular weight and fragmentation information, while NMR spectroscopy offers detailed insight into the precise molecular structure.

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry is the most common detector coupled with chromatographic systems for the analysis of 3-MEC. ojp.gov The fragmentation patterns generated, particularly by electron ionization (EI) in GC-MS, are crucial for identification. However, positional isomers often yield very similar mass spectra, making chromatographic separation essential for differentiation. uab.eduojp.gov

The α-cleavage of the bond between the α and β carbon atoms is a characteristic fragmentation pathway for synthetic cathinones, resulting in the formation of a stable iminium ion. nih.gov For 3-MEC, this would lead to a characteristic iminium ion fragment. High-resolution mass spectrometry provides highly accurate mass-to-charge ratio measurements, allowing for the determination of the elemental composition and lending further confidence to the identification. nih.govnih.gov Tandem mass spectrometry (MS/MS) enhances selectivity and sensitivity by monitoring specific fragmentation transitions, making it ideal for quantification in complex matrices. oup.comperkinelmer.com

| Ion Type | m/z Value | Source |

| Molecular Ion [M]+ | 191 | swgdrug.org |

| Fragment Ion | 176 | swgdrug.org |

| Fragment Ion | 160 | swgdrug.org |

| Fragment Ion | 146 | swgdrug.org |

| Fragment Ion | 131 | swgdrug.org |

| Fragment Ion | 119 | swgdrug.org |

| Fragment Ion | 91 | swgdrug.org |

| Base Peak (Iminium Ion) | 72 | swgdrug.org |

This interactive table displays the prominent ions observed in the Electron Ionization (EI) mass spectrum of 3-Methylethcathinone.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of molecules like 3-MEC. hyphadiscovery.comdntb.gov.ua It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule. researchgate.net This allows for the unambiguous determination of the substitution pattern on the aromatic ring, making it possible to distinguish 3-MEC from its 2-MEC and 4-MEC isomers. researchgate.netnih.gov

NMR experiments, including COSY, HSQC, and HMBC, can establish the connectivity between atoms. nih.gov While NMR is not typically used for routine screening due to lower sensitivity compared to MS, it is the gold standard for confirming the structure of new synthetic substances or reference materials. researchgate.net

| Parameter | Value | Source |

| Instrument | 600 MHz NMR Spectrometer | swgdrug.org |

| Solvent | D₂O | swgdrug.org |

| ¹H NMR Chemical Shifts (δ, ppm) | Aromatic protons (~7.5-7.8), Ethyl protons (~3.1-3.2), Methyl protons (~2.4) | swgdrug.org |

| ¹³C NMR Data | Data available for structural confirmation | nih.govsouthernforensic.org |

| Internal Standard | TSP (for 0 ppm reference) | swgdrug.org |

This interactive table presents typical parameters and observed chemical shift regions for the ¹H NMR analysis of 3-Methylethcathinone hydrochloride.

Fourier Transform Infrared (FTIR) Spectroscopy for Qualitative Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique for the qualitative analysis of this compound. It provides a molecular fingerprint by measuring the absorption of infrared radiation by the sample, which corresponds to the vibrational frequencies of its chemical bonds. The resulting spectrum is unique to the compound's molecular structure, enabling its identification.

In the analysis of synthetic cathinones like 3-MEC, specific absorption bands in the FTIR spectrum are indicative of its key functional groups. The infrared spectra of these compounds consistently show an intense absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1700–1674 cm⁻¹. nih.gov Another characteristic feature is a medium to strong peak between 1605–1580 cm⁻¹, which is attributed to the stretching vibrations within the aromatic ring (C=C). nih.gov Furthermore, the presence of an amine salt, as in the hydrochloride form of 3-MEC, is indicated by relatively low-intensity bands in the frequency region of 2700–2400 cm⁻¹. nih.gov The aryl C-H and alkyl C-H stretching vibrations can also be observed at approximately 3063–3024 cm⁻¹ and 2952–2711 cm⁻¹, respectively. nih.gov

The differentiation between positional isomers, such as 3-MEC and its 4-MEC counterpart, can be challenging. However, FTIR, particularly when coupled with gas chromatography (GC-FTIR), has shown better performance for distinguishing regioisomers compared to techniques like GC-MS. researchgate.net The out-of-plane C-H bending bands in the 900-675 cm⁻¹ region are particularly useful for differentiating substituted aromatic compounds. nih.gov While reference standards are ideal for confirmation, the combination of FTIR with other complementary techniques is crucial for the unequivocal identification of such substances when standards are unavailable. nih.gov

Table 1: Characteristic FTIR Absorption Bands for Synthetic Cathinones

| Functional Group | Frequency Range (cm⁻¹) | Intensity |

| Amine Salt (N-H stretch) | 2700–2400 | Low |

| Aryl C-H stretch | 3063–3024 | Medium |

| Alkyl C-H stretch | 2952–2711 | Medium |

| Carbonyl (C=O) stretch | 1700–1674 | Intense |

| Aromatic Ring (C=C) stretch | 1605–1580 | Medium to Strong |

| Out-of-plane C-H bend | 900–675 | Variable |

| Data sourced from multiple studies on synthetic cathinones. nih.govnih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Purity Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy is a quantitative analytical technique that measures the absorption of ultraviolet or visible radiation by a substance in solution. For a compound like this compound, which contains a chromophore (the aromatic ring and carbonyl group), UV-Vis spectroscopy can be a valuable tool for purity assessment. The principle lies in the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

The UV spectrum of a synthetic cathinone is characterized by its maximum absorbance (λmax). wikipedia.orghandwiki.org This property, along with the molar absorptivity (ε) and specific absorbance (A¹¹), are valuable for characterizing the drug. wikipedia.orghandwiki.org The specific absorbance, defined as the maximum absorbance of a 1% solution over a 1-cm path length, provides a reliable means to quantitatively verify the concentration of analytical standard solutions. wikipedia.orghandwiki.org

UV spectrophotometry can be used to distinguish between positional isomers of synthetic cathinones when the substitution is on the benzene (B151609) ring. wikipedia.orghandwiki.org For instance, the position of the methyl group in 3-MEC versus 4-MEC would likely result in a discernible difference in their respective UV spectra, aiding in their differentiation and the assessment of isomeric purity. While UV spectrophotometry may not provide an unambiguous identification on its own, it serves as a useful and accessible method for purity checks and concentration verification in a laboratory setting. wikipedia.org

Table 2: UV-Vis Spectroscopic Properties of Selected Synthetic Cathinones (in Methanol)

| Compound | λmax (nm) | Molar Absorptivity (ε) | Specific Absorbance (A¹¹) |

| Mephedrone (B570743) (4-MMC) | 260 | 12,000 | 650 |

| Methedrone | 252 | 11,000 | 560 |

| Methylone | 240, 302 | 6,000, 4,500 | 310, 230 |

| Note: Data for this compound is not specifically available in the searched literature, but these values for related compounds illustrate the typical parameters measured. Data adapted from studies on synthetic cathinones. wikipedia.orghandwiki.org |

Analysis of Biological Samples for Metabolite Detection

Following administration, this compound undergoes metabolism in the body, and the detection of its metabolites in biological samples such as urine, blood, and hair can provide evidence of consumption. The metabolic pathways for the closely related compound 3-methylmethcathinone (3-MMC) have been studied and are likely similar for 3-MEC. The primary metabolic routes include β-keto reduction and N-dealkylation. nih.govwikipedia.org This results in the formation of metabolites such as 3-methylephedrine and 3-methylnorephedrine. nih.govwikipedia.org Other potential metabolites include desmethyl and hydroxylated versions of the parent compound. nih.gov

The analysis of these metabolites in biological matrices requires highly sensitive and specific analytical techniques due to their low concentrations. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (HRMS) are the methods of choice for this purpose. nih.govnih.govresearchgate.net These techniques allow for the separation of the metabolites from the parent drug and other endogenous compounds, followed by their confident identification and quantification based on their specific mass-to-charge ratios and fragmentation patterns.

Hair analysis offers a longer detection window compared to blood or urine and can provide a history of drug intake. nih.govresearchgate.net A validated method using LC-HRMS has been successfully applied to detect 3-MMC and its metabolites, 3-methylephedrine and 3-methylnorephedrine, in pubic hair samples. nih.govresearchgate.net The sample preparation for hair analysis typically involves decontamination, pulverization, and extraction prior to instrumental analysis. nih.gov For urine and blood analysis, sample preparation may involve solid-phase extraction (SPE) or a simple "dilute-and-shoot" approach, followed by LC-MS/MS analysis. nih.govojp.gov The identification of specific metabolites in biological samples is a definitive confirmation of exposure to the parent compound.

Table 4: Known and Potential Metabolites of 3-Methyl-Substituted Cathinones

| Metabolite Name | Metabolic Pathway | Biological Matrix Detected In |

| 3-Methylephedrine | β-Keto Reduction | Hair, Urine |

| 3-Methylnorephedrine | β-Keto Reduction, N-Dealkylation | Hair, Urine |

| Desmethyl-3-methylethcathinone | N-Dealkylation | Urine (potential) |

| Hydroxyl-3-methylethcathinone | Hydroxylation | Urine (potential) |

| Carboxy-3-methylethcathinone | Oxidation | Urine (potential) |

| Based on metabolism studies of 3-MMC and general cathinone metabolism. nih.govwikipedia.orgnih.gov |

In Vitro Pharmacological Characterization

Monoamine Transporter Interaction Studies

Similar to other synthetic cathinones, 3-MEC's primary mechanism of action involves the modulation of monoamine transporters. nih.gov These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signal. nih.gov By interacting with these transporters, 3-MEC alters the concentration and duration of action of dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) in the synapse. Studies indicate that 3-MEC acts as both an inhibitor of monoamine reuptake and a substrate-type releaser. nih.govresearchgate.net

Dopamine Transporter (DAT) Affinity and Functional Effects

3-MEC demonstrates a significant interaction with the dopamine transporter (DAT). It acts as both an inhibitor of dopamine reuptake and a dopamine-releasing agent. nih.govnih.gov In vitro studies using human embryonic kidney (HEK) 293 cells that stably express the human dopamine transporter (hDAT) have shown that 3-MEC inhibits dopamine uptake with an IC50 value of approximately 2.6 µM. nih.gov Further studies have reported its potency as a dopamine-releasing agent, with an EC50 value of 26 nM in rat brain synaptosomes. nih.gov This indicates that 3-MEC is a potent promoter of dopamine release. The compound's higher potency as a releaser compared to its action as a reuptake inhibitor suggests that its primary mechanism for increasing extracellular dopamine is through inducing transporter-mediated efflux. nih.gov

Norepinephrine Transporter (NET) Affinity and Functional Effects

The compound potently interacts with the norepinephrine transporter (NET). Research shows that 3-MEC inhibits norepinephrine reuptake and also acts as a releasing agent. nih.govmdpi.com It has been reported to inhibit the human norepinephrine transporter (hNET) with an IC50 value of 0.27 µM (270 nM). nih.gov As a norepinephrine-releasing agent, it has an EC50 value of 19 nM. nih.gov The potent activity at the NET is consistent with the sympathomimetic effects observed with compounds in this class. mdpi.com The potency of 3-MEC at the NET is comparable to its potency at the DAT, highlighting a strong catecholaminergic profile. nih.gov

Serotonin Transporter (SERT) Affinity and Functional Effects

Compared to its effects on DAT and NET, 3-MEC has a considerably lower potency at the serotonin transporter (SERT). nih.gov Its IC50 value for inhibition of the human serotonin transporter (hSERT) is reported to be 9.5 µM (9500 nM). nih.gov As a serotonin-releasing agent, it is also less potent than at the catecholamine transporters, with a reported EC50 value of 211 nM. nih.gov This profile indicates a preference for dopamine and norepinephrine transporters over the serotonin transporter, suggesting that its effects are more aligned with classic psychostimulants than with serotonin-dominant agents like MDMA. nih.gov The DAT:SERT release selectivity ratio for 3-MEC is approximately 8.1 (211 nM / 26 nM), underscoring its preference for dopamine release.

| Transporter | Interaction Type | Value (nM) | Reference |

|---|---|---|---|

| Dopamine Transporter (DAT) | Reuptake Inhibition (IC50) | 2600 | nih.gov |

| Release (EC50) | 26 | nih.gov | |

| Norepinephrine Transporter (NET) | Reuptake Inhibition (IC50) | 270 | nih.gov |

| Release (EC50) | 19 | nih.gov | |

| Serotonin Transporter (SERT) | Reuptake Inhibition (IC50) | 9500 | nih.gov |

| Release (EC50) | 211 | nih.gov |

Mechanisms of Monoamine Reuptake Inhibition

3-MEC functions as a competitive inhibitor at monoamine transporters. It binds to the same site as the endogenous monoamine neurotransmitters, thereby blocking their reabsorption from the synaptic cleft into the presynaptic neuron. nih.gov This action increases the concentration of dopamine, norepinephrine, and to a lesser extent, serotonin in the synapse, prolonging their activity. The potency of this inhibition varies across the transporters, with the strongest inhibition observed at NET, followed by DAT, and then SERT. nih.gov

Substrate-Type Monoamine Releasing Properties

Beyond simply blocking reuptake, 3-MEC is classified as a substrate-type releaser. nih.govnih.gov This means it is transported into the presynaptic neuron by the monoamine transporters. Once inside the neuron, it disrupts the vesicular storage of monoamines, leading to an increase in their cytosolic concentration. This action promotes a reversal of the transporter's normal function, causing it to efflux neurotransmitters from the neuron into the synaptic cleft. nih.gov The EC50 values for release are significantly lower than the IC50 values for reuptake inhibition, particularly for DAT and NET, indicating that monoamine release is a primary and potent mechanism of action for 3-MEC. nih.gov

Receptor Binding Profiles

In addition to its primary action on monoamine transporters, 3-MEC has been evaluated for its affinity at various neurotransmitter receptors to determine potential secondary pharmacological effects. In general, like many other synthetic cathinones, its affinity for these receptors is substantially lower than for the monoamine transporters. nih.gov

Studies have shown that 3-MEC possesses some affinity for certain serotonin and adrenergic receptor subtypes. It binds to the 5-HT1A, 5-HT2A, and 5-HT2C receptors. nih.gov However, functional assays indicate that while it binds to the 5-HT2A receptor, it does not activate it, distinguishing it from hallucinogenic substances that act as agonists at this site. nih.gov It also displays measurable binding affinity for α1A and α2A adrenergic receptors. wikipedia.org The binding affinities, expressed as Ki values, are generally in the micromolar range, suggesting that direct receptor interaction is unlikely to be a major contributor to its primary psychoactive effects at typical concentrations. who.int

| Receptor | Binding Affinity (Ki, µM) | Reference |

|---|---|---|

| 5-HT1A | 4.8 | who.int |

| 5-HT2A | 3.4 | who.int |

| 5-HT2C | 3.6 | who.int |

| α1A-Adrenergic | 7.9 | who.int |

| α2A-Adrenergic | 1.1 | who.int |

| Dopamine D2 | >12 | who.int |

Serotonin (5-HT) Receptor Subtype Interactions

Detailed binding affinity (Kᵢ) or functional activity (EC₅₀) values for 3-Methylethcathinone at various serotonin (5-HT) receptor subtypes are not specified in the existing body of research. However, studies on the closely related analogue, 3-methylmethcathinone (3-MMC), show that it binds to several serotonin receptors, including 5-HT₁ₐ, 5-HT₂ₐ, and 5-HT₂C. europa.euuniversityofgalway.ie Despite binding to the 5-HT₂ₐ receptor, 3-MMC does not appear to function as an agonist at this site. universityofgalway.iewikipedia.org This interaction profile suggests that while N-alkylated, ring-substituted cathinones may engage with serotonin receptors, their specific functional outcomes can vary significantly.

Adrenergic Receptor Subtype Interactions

Specific data on the interaction of 3-Methylethcathinone with adrenergic receptor subtypes is not available. For comparison, its N-demethylated counterpart, 3-MMC, demonstrates a higher binding affinity for α₂-adrenergic receptors compared to α₁-adrenergic receptors. europa.eu This pattern of interaction with adrenergic receptors is a common feature among psychostimulant cathinones and is linked to their sympathomimetic effects.

Trace Amine-Associated Receptor 1 (TAAR1) Activity

The activity of 3-Methylethcathinone at the Trace Amine-Associated Receptor 1 (TAAR1) has not been experimentally determined. Most substituted cathinones, in contrast to substituted amphetamines, are generally not considered potent agonists of human TAAR1. wikipedia.org For instance, research indicates that 3-MMC is inactive as an agonist at human and rat TAAR1 and is only a very weak partial agonist at mouse TAAR1. europa.euwikipedia.org TAAR1 is recognized as a key modulator of monoaminergic systems, and its activation can influence the activity of dopamine, norepinephrine, and serotonin neurons. nih.gov

Comparative Pharmacodynamics with Other Substituted Cathinones

The pharmacodynamic properties of 3-Methylethcathinone can be inferred by comparing it with other structurally related substituted cathinones. These compounds primarily act by modulating the function of plasma membrane transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). researchgate.net They can be classified as either transporter inhibitors (blockers), which prevent neurotransmitter reuptake, or transporter substrates (releasers), which reverse the direction of transporter flux. researchgate.net

Ethcathinone , the parent compound of 3-MEC lacking the 3-methyl group, functions as a moderately active releaser of norepinephrine (EC₅₀ = 99.3 nM) and a weak inhibitor of dopamine reuptake (Kᵢ = 1,014 nM). wikipedia.org

3-Methylmethcathinone (3-MMC) , which differs from 3-MEC only by the N-methyl versus N-ethyl substitution, is a potent substrate-type monoamine releaser. universityofgalway.ie It more potently inhibits the norepinephrine and dopamine transporters than the serotonin transporter. universityofgalway.ienih.gov This profile suggests stronger amphetamine-like stimulant properties compared to cathinones with higher serotonin transporter activity. universityofgalway.ie

4-Methylethcathinone (4-MEC) , a positional isomer of 3-MEC, acts as a transporter substrate primarily at the serotonin and norepinephrine transporters (hSERT and hNET). nih.gov

Mephedrone (B570743) (4-MMC) is a well-studied cathinone (B1664624) that shows a more balanced profile as an inhibitor of norepinephrine, dopamine, and serotonin transporters compared to 3-MMC. meduniwien.ac.at

The following tables summarize the in vitro activities of these related compounds at monoamine transporters and key receptors.

Table 1: In Vitro Monoamine Transporter Activity of Selected Substituted Cathinones

| Compound | Transporter | Activity Type | Potency (IC₅₀/EC₅₀/Kᵢ, nM) | Reference(s) |

|---|---|---|---|---|

| Ethcathinone | NET | Releaser | EC₅₀: 99.3 | wikipedia.org |

| DAT | Reuptake Inhibitor | Kᵢ: 1,014 | wikipedia.org | |

| 3-MMC | NET | Uptake Inhibitor | IC₅₀: ~5,600 | europa.eu |

| DAT | Uptake Inhibitor | IC₅₀: ~3,200 | europa.eu | |

| SERT | Uptake Inhibitor | IC₅₀: >22,000 | europa.eu | |

| 4-MEC | SERT, NET | Substrate (Releaser) | Not Quantified | nih.gov |

| Mephedrone (4-MMC) | NET | Uptake Inhibitor | IC₅₀: 1,900 | meduniwien.ac.at |

| DAT | Uptake Inhibitor | IC₅₀: 5,900 | meduniwien.ac.at |

Table 2: In Vitro Receptor Interactions of 3-MMC and Mephedrone (4-MMC)

| Compound | Receptor | Activity Type | Potency (Kᵢ/EC₅₀, µM) | Reference(s) |

|---|---|---|---|---|

| 3-MMC | α₁ₐ Adrenergic | Binding Affinity | Kᵢ: 7.9 | europa.eu |

| α₂ₐ Adrenergic | Binding Affinity | Kᵢ: 1.1 | europa.eu | |

| 5-HT₁ₐ | Binding Affinity | Kᵢ: 4.8 | europa.eu | |

| 5-HT₂ₐ | Binding Affinity | Kᵢ: 3.4 | europa.eu | |

| 5-HT₂ₐ | Functional Activity | EC₅₀: >20 | europa.eu | |

| 5-HT₂C | Binding Affinity | Kᵢ: 3.6 | europa.eu | |

| hTAAR1 | Functional Activity | EC₅₀: >10 | europa.eu | |

| Mephedrone (4-MMC) | α₁ₐ Adrenergic | Binding Affinity | Kᵢ: 1.1 | europa.eu |

| α₂ₐ Adrenergic | Binding Affinity | Kᵢ: 11 | europa.eu | |

| 5-HT₁ₐ | Binding Affinity | Kᵢ: >17 | europa.eu | |

| 5-HT₂ₐ | Binding Affinity | Kᵢ: 1.6 | europa.eu |

Effects on Cellular and Synaptosomal Preparations

Specific studies detailing the effects of 3-Methylethcathinone on cellular and synaptosomal preparations are absent from the scientific literature. Research on related cathinones using rat brain synaptosomes—isolated nerve terminals used to study neurotransmitter release and uptake—has been fundamental in characterizing their mechanisms. nih.gov For example, such preparations were used to determine that mephedrone (4-MMC) and its N-demethylated metabolites are transportable substrates that induce monoamine release. europa.eu It is presumed that 3-MEC would also interact with monoamine transporters in synaptosomal preparations, though its specific profile as a reuptake inhibitor versus a releaser, and its relative potency at DAT, NET, and SERT, remain to be experimentally determined.

Preclinical Pharmacokinetic and Biotransformation Research

Absorption and Distribution Kinetics in Animal Models

Preclinical research utilizing animal models has provided initial insights into the absorption and distribution of 3-Methylethcathinone (3-MEC). Studies conducted in male Landrace pigs have been particularly informative regarding the compound's kinetic profile following oral administration.

In one such study, 3-MEC demonstrated rapid absorption from the gastrointestinal tract. nih.govresearchgate.net Peak plasma concentrations (Cmax) were achieved swiftly, typically within 5 to 10 minutes after oral ingestion. nih.govresearchgate.netperiodpill.com However, the systemic availability of the compound was found to be limited. The oral bioavailability was determined to be approximately 7%, a figure that suggests a significant first-pass metabolism effect, where a substantial portion of the drug is metabolized in the liver before it can reach systemic circulation. nih.govresearchgate.netperiodpill.com

The distribution of 3-MEC appears to be extensive, as indicated by an apparent volume of distribution (Vd) of about 8 L/kg in the pig model. researchgate.net Despite this wide distribution, the compound is cleared from the plasma relatively quickly. Following the attainment of peak levels, plasma concentrations decline rapidly, with the drug becoming undetectable in plasma after 4 hours. nih.gov Correspondingly, tissue levels of 3-MEC were below the limit of detection 24 hours after the final oral dose, indicating that the compound does not significantly accumulate in tissues over time with the tested regimen. nih.govperiodpill.com

Interactive Table: Pharmacokinetic Parameters of 3-MEC in a Pig Model

Users can sort the data by clicking on the column headers.

| Parameter | Value | Species | Source(s) |

| Time to Peak Concentration (Tmax) | 5-10 minutes | Pig | periodpill.com, nih.gov, researchgate.net |

| Oral Bioavailability (F) | ~7% | Pig | periodpill.com, nih.gov, researchgate.net |

| Apparent Volume of Distribution (Vd) | ~8 L/kg | Pig | researchgate.net |

| Plasma Disappearance | < 4 hours | Pig | nih.gov |

| Tissue Disappearance | < 24 hours | Pig | periodpill.com, nih.gov |

Metabolic Pathways Elucidation in Animal Systems

The biotransformation of 3-MEC is a critical aspect of its pharmacokinetic profile, influencing its duration of action and elimination. Research suggests that its metabolic pathways are analogous to those of its structural isomer, mephedrone (B570743) (4-methylmethcathinone), primarily involving Phase I reactions. nih.gov The main metabolic transformations identified are β-keto reduction, N-demethylation, and hydroxylation. nih.govresearchgate.net

In-vitro studies using pooled liver microsomes from both rats and humans have been instrumental in mapping these pathways. researchgate.net These studies confirm that the position of the methyl group on the phenyl ring significantly influences the metabolic fate of methylmethcathinone isomers. researchgate.net

Several Phase I metabolites of 3-MEC have been identified through both in-vivo and in-vitro animal studies. The primary metabolites detected in biological samples include those resulting from the reduction of the ketone group and the removal of the N-methyl group. wikipedia.org

Identified metabolites include:

3-methylephedrine (dihydro-3-MEC): Formed via the reduction of the β-keto group. researchgate.netwikipedia.orgwho.int

3-methylnorephedrine (nor-dihydro-3-MEC): Results from the subsequent N-demethylation of 3-methylephedrine or the reduction of nor-3-MEC. wikipedia.orgwho.int

Nor-3-MEC (desmethyl-3-MEC): The product of N-demethylation. nih.govwho.int This de-alkylated metabolite was identified as the most abundant species in incubations with pooled rat and human liver microsomes. researchgate.net

Hydroxytolyl-3-MEC: A product of the hydroxylation of the tolyl (methylphenyl) ring. nih.govwho.int

Carboxy-3-MEC and 3-carboxy-dihydro-3-MEC: These metabolites, found in urine, suggest further oxidation of the tolyl methyl group. nih.govwho.int

The following table summarizes the Phase I metabolites identified in in-vitro studies using pooled liver microsomes.

Interactive Table: Phase I Metabolites of 3-MEC Identified in Liver Microsome Incubations

Users can filter the data by metabolic reaction.

| Metabolite Name | Metabolic Reaction | Source(s) |

| Nor-3-MEC | N-demethylation | nih.gov, researchgate.net, who.int |

| Dihydro-3-MEC | β-keto reduction | wikipedia.org, who.int |

| Hydroxytolyl-3-MEC | Hydroxylation | nih.gov, researchgate.net, who.int |

| Nor-dihydro-3-MEC | β-keto reduction, N-demethylation | wikipedia.org, who.int |

| Carboxy-3-MEC | Oxidation | nih.gov, who.int |

| 3-carboxy-dihydro-3-MEC | Oxidation, β-keto reduction | who.int |

The enzymatic processes driving the metabolism of 3-MEC are believed to heavily involve the cytochrome P450 (CYP) superfamily of enzymes. researchgate.net This is consistent with the metabolism of many xenobiotics, including other synthetic cathinones. For its close structural analog, mephedrone, cytochrome P450 2D6 (CYP2D6) has been identified as the primary enzyme responsible for its Phase I metabolism in humans. nih.gov

Research on 3-MEC specifically suggests that CYP2D6 is also a key catalyst in its biotransformation. researchgate.net In-vitro studies have indicated that the key metabolic pathways of hydroxylation and demethylation for 3-methylmethcathinone are catalyzed by CYP2D6. researchgate.net The involvement of specific CYP enzymes underscores the potential for inter-individual and interspecies variability in how the compound is metabolized, based on genetic polymorphisms and differences in enzyme expression levels. nih.govrug.nl

Elimination Profiles and Half-Life in Animal Models

The elimination of 3-Methylethcathinone from the body appears to be very rapid, consistent with its fast absorption and metabolism. The extensive total clearance of the compound contributes to a very short elimination half-life (t½). nih.gov

In a pharmacokinetic study using pigs, the plasma half-life was determined to be approximately 0.8 hours (or 48-50 minutes). nih.govresearchgate.netperiodpill.comnih.govwikipedia.org This short half-life means that the plasma concentration of the drug is halved in under an hour, leading to its rapid disappearance from the bloodstream, with levels falling below the detection limit within just 4 hours. nih.gov This rapid elimination profile suggests that the effects of the compound are likely to be short-lived. who.int The primary route of excretion for metabolites is expected to be through the urine. fao.org

Interactive Table: Elimination Pharmacokinetic Parameters of 3-MEC in a Pig Model

Users can sort the data by clicking on the column headers.

| Parameter | Value | Unit | Species | Source(s) |

| Elimination Half-Life (t½) | ~0.8 | hours | Pig | periodpill.com, nih.gov, nih.gov, researchgate.net |

| Total Clearance | 199 | L/h | Pig | nih.gov |

Interspecies Differences in Metabolism (Preclinical Models)

Understanding interspecies differences in drug metabolism is fundamental for extrapolating preclinical animal data to humans. nih.govrug.nl For 3-MEC, in-vitro studies have revealed notable differences in metabolism between preclinical models.

A comparative study of 3-MEC's metabolism in pooled male rat liver microsomes (pMRLM) and pooled male human liver microsomes (pMHLM) showed both qualitative and quantitative differences in the metabolite profiles. While the primary metabolic pathways, such as N-demethylation and hydroxylation, were common to both species, the relative abundance of certain metabolites differed. researchgate.net For instance, the de-alkylated metabolite (nor-3-MEC) was the most abundant species detected in incubations from both rat and human liver microsomes, but other downstream metabolite ratios can vary. researchgate.net

These variations are largely attributed to the differences in the expression and catalytic activities of drug-metabolizing enzymes, particularly CYP isoforms, between species. nih.govrug.nl For example, isoforms of CYP1A, CYP2C, CYP2D, and CYP3A show appreciable interspecies differences, which can lead to different metabolic fates for a given compound. rug.nl Such findings highlight the caution required when extrapolating metabolic data from animal models like rats to predict human pharmacokinetics and underscore the importance of using multiple species and in-vitro human tissue models in preclinical assessments. nih.goveuropa.eu

Neurobiological and Behavioral Studies in Animal Models

Assessment of Locomotor Activity

Studies in rodents have consistently demonstrated that 3-MMC induces a significant increase in spontaneous locomotor activity. In male Sprague-Dawley rats, 3-MMC was shown to enhance locomotor activity, with notable increases observed between 5-30 minutes and 95-100 minutes post-administration. who.int This psychostimulant effect is a hallmark of many drugs of abuse and is often used as an indicator of their stimulant properties. The increase in horizontal locomotor activity has also been observed in mice in a dose-dependent manner. nih.govresearchgate.net The stimulation of locomotor activity induced by cathinones like 3-MMC is believed to be mediated by the activation of dopaminergic neurotransmission. nih.govresearchgate.net

Table 1: Effects of 3-Methylethcathinone on Locomotor Activity in Rodents

| Animal Model | Observation | Duration of Effect | Reference |

|---|---|---|---|

| Sprague-Dawley Rats | Enhanced locomotor activity | 5-30 min and 95-100 min | who.int |

| Swiss-Webster Mice | Dose-dependent increase in horizontal locomotor activity | Not specified | researchgate.net |

| Mice | Dose-dependent increase in horizontal locomotor activity | Not specified | nih.govresearchgate.net |

Exploration of Anxiety-like Behavior in Rodent Models

The effects of 3-MMC on anxiety-like behavior have been investigated using the elevated plus maze (EPM) test in rats, revealing a dual effect dependent on the duration of exposure. Acute administration of 3-MMC has been shown to produce an anxiolytic-like effect, with rats spending more time in the open arms of the maze. nih.govnih.gov However, this effect was not observed at higher doses. nih.gov In contrast, chronic administration of 3-MMC for seven days resulted in an increase in anxiety-like behavior, indicated by a shorter time spent in the open arms compared to control groups. who.intnih.govnih.gov

Table 2: Effects of 3-Methylethcathinone on Anxiety-Like Behavior in Rats (Elevated Plus Maze)

| Administration | Behavioral Effect | Observation | Reference |

|---|---|---|---|

| Acute | Anxiolytic-like | Increased time spent in open arms | nih.govnih.gov |

| Chronic (7 days) | Anxiogenic-like | Decreased time spent in open arms | who.intnih.govnih.gov |

Neurochemical Alterations in Brain Regions

Pharmacological studies have identified 3-MMC as a monoamine transporter substrate that influences the levels of key neurotransmitters in the brain. wikipedia.orgfrontiersin.org It acts as a releasing agent and reuptake inhibitor for dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506). who.intwikipedia.org

The nucleus accumbens (NAc), a critical brain region in the reward pathway, is significantly affected by 3-MMC. Chronic exposure to 3-MMC leads to increased expression of c-Fos, a marker of neuronal activation, in the NAc. nih.govnih.govresearchgate.net This suggests a heightened state of neuronal activity in this region following repeated administration. The dopamine-releasing neurons of the ventral tegmental area (VTA), which project to the NAc, are central to reward-related behaviors. frontiersin.org Studies have shown that 3-MMC induces more significant neural activation in the VTA compared to methamphetamine, which may contribute to its effects on the NAc. nih.govnih.gov Furthermore, research indicates that 3-MMC has a more potent effect on the dopamine transporter (DAT) than the serotonin transporter (SERT), suggesting strong amphetamine-like psychostimulant properties. mdpi.com

3-MMC potently inhibits the norepinephrine transporter (NET), which is likely responsible for its sympathomimetic effects. mdpi.com In vitro studies have demonstrated that 3-MMC inhibits the uptake of norepinephrine and serotonin and induces their release. who.int It exhibits a 10-fold selectivity for catecholamines (dopamine and norepinephrine) over serotonin. who.int While it has a pronounced effect on the dopamine and norepinephrine systems, 3-MMC also displays moderate serotonin-releasing activity. wikipedia.org It binds to serotonin 5-HT1A, 5-HT2A, and 5-HT2C receptors. wikipedia.orgmdpi.com However, unlike some other cathinones, it does not appear to act as an agonist at the 5-HT2A receptor, suggesting it functions more as a stimulant than a hallucinogen. wikipedia.orgmdpi.com

Conditioned Place Preference (CPP) Studies for Investigating Reinforcing Properties

Conditioned place preference (CPP) is a standard behavioral paradigm used to assess the rewarding and reinforcing properties of psychoactive substances. Studies have shown that 3-MMC induces CPP in rats at higher doses, indicating its abuse and addictive potential. nih.govnih.govfrontiersin.org This reinforcing effect is associated with the activation of brain regions integral to the reward circuitry, including the anterior cingulate cortex (ACC), nucleus accumbens (NAc), and the ventral tegmental area (VTA). nih.govnih.gov

Electrophysiological Measurements of Neuronal Activity

Table 3: Electrophysiological Effects of Chronic 3-Methylethcathinone on Nucleus Accumbens Neurons

| Parameter | Finding | Implication | Reference |

|---|---|---|---|

| sIPSC Amplitude | Decreased | Selective inhibition of inhibitory transmission | nih.govnih.govresearchgate.net |

| sIPSC Frequency | Unaffected | No change in the rate of inhibitory events | nih.govnih.govresearchgate.net |

| sEPSC Properties | Unaffected | No change in excitatory transmission | nih.govnih.govresearchgate.net |

Structure Activity Relationship Sar Studies

Influence of Ring Substitutions on Monoamine Transporter Selectivity

The position of substituents on the phenyl ring of cathinone (B1664624) analogs significantly impacts their selectivity for the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).

Systematic studies of monosubstituted methcathinone (B1676376) analogs have demonstrated that the location of the substituent is a key determinant of potency and selectivity. nih.gov In general, 2-substituted analogs are less potent than their 3- or 4-substituted counterparts. nih.gov While 3- and 4-substituted analogs exhibit broadly similar potencies, the 3-substituted compounds tend to be slightly more selective for DAT compared to the 4-substituted versions. nih.gov However, methcathinone itself remains the most selective for DAT and NET over SERT among these simple analogs. nih.gov

Specifically, the introduction of a trifluoromethyl (CF3) group at the 3- or 4-position of the phenyl ring decreases potency at NET and DAT but increases it at SERT, leading to a shift towards SERT selectivity. researchgate.net In contrast, a 2-position substitution with the same group tends to shift selectivity towards the catecholamine transporters (DAT and NET). researchgate.net The addition of larger substituents at the para- (4-) position generally favors SERT activity, a finding supported by molecular modeling which suggests that the substrate-binding pocket of SERT is slightly larger than that of DAT, allowing it to accommodate bulkier groups. nih.gov

Quantitative structure-activity relationship (QSAR) analyses of para-substituted methcathinone analogs have confirmed that the steric bulk of the substituent at this position is a crucial factor in determining the selectivity between DAT and SERT, with larger groups favoring SERT. acs.org For instance, adding a 4-methyl group to pentedrone (B609907) or methcathinone increases potency at SERT. acs.org Similarly, 3,4-methylenedioxy substitution also enhances SERT inhibition potency. acs.org In contrast, meta-substituted cathinones generally show increased affinity for DAT and produce stronger psychostimulant effects compared to their para-analogs. acs.org

Table 1: Monoamine Transporter Inhibition/Release Potency (EC50, nM) of Ring-Substituted Methcathinone Analogs

| Compound | Substitution | DAT | NET | SERT | DAT/SERT Selectivity Ratio |

| Methcathinone | Unsubstituted | 46 | 51 | 1,130 | 24.6 |

| 3-Chloromethcathinone | 3-Cl | 49 | 49 | 363 | 7.4 |

| 3-Bromomethcathinone | 3-Br | 66 | 60 | 368 | 5.6 |

| 3-Methylmethcathinone | 3-CH3 | 87 | 62 | 560 | 6.4 |

| 3-Trifluoromethylmethcathinone | 3-CF3 | 2,700 | 1,300 | 180 | 0.07 |

| 4-Chloromethcathinone | 4-Cl | 82 | 68 | 150 | 1.8 |

| 4-Bromomethcathinone | 4-Br | 170 | 59 | 60 | 0.35 |

| 4-Methylmethcathinone | 4-CH3 | 148 | 61 | 108 | 0.73 |

| 4-Trifluoromethylmethcathinone | 4-CF3 | 2,700 | 1,300 | 190 | 0.07 |

Data adapted from Bonano et al. (2015) and Cozzi et al. (2013). The DAT/SERT selectivity ratio is calculated based on the inverse of the EC50 values, with a higher value indicating greater DAT selectivity. researchgate.netnih.gov

Effects of N-Alkyl Substitutions on Pharmacological Profiles

Modifications to the N-alkyl group of cathinones play a significant role in altering their pharmacological profiles. Generally, N-alkylation can influence potency and the mechanism of action at monoamine transporters.

Increasing the length of the N-alkyl group can have varied effects. For instance, increasing the length of the aliphatic side chain of N-ethyl substituted cathinones from a methyl to a propyl group has been shown to result in increased locomotor activity. acs.org However, further increasing the carbon chain length can lead to a decrease in this activity. acs.org Studies on N-ethyl-heptedrone (NEHP) showed it had a higher potency for inhibiting DAT than N-ethyl-cathinone (NEC) but induced less hyperlocomotion, highlighting potential discrepancies between in vitro and in vivo results that may be explained by metabolic differences. acs.org

Research on cathinone analogs has demonstrated that N-monoethylcathinone and N-mono-n-propylcathinone produce amphetamine-like effects and are somewhat less potent than methcathinone. researchgate.net In contrast, N,N-dimethylcathinone was found to be more potent than expected when compared to its amphetamine counterpart. researchgate.net

The nature of the amino group substitution also dictates whether a compound acts as a "releaser" (substrate) or a "blocker" (inhibitor) of monoamine transporters. Ring-substituted cathinones like mephedrone (B570743) are typically transporter substrates, meaning they are transported into the neuron and cause the reverse transport of neurotransmitters. nih.gov In contrast, cathinones with a pyrrolidine (B122466) ring, such as MDPV, act as potent transporter inhibitors, blocking the reuptake of neurotransmitters in a manner similar to cocaine. nih.govnih.gov

Stereochemistry and Enantiomeric Potency Variations

The presence of a chiral center at the alpha-carbon of the cathinone backbone means that these compounds exist as enantiomers (R and S isomers), which can have significantly different pharmacological properties.

For many cathinones, the S-enantiomer is the more potent and behaviorally active form. nih.gov For instance, S(-)-cathinone is several times more potent than (+)cathine as a locomotor stimulant. nih.gov Similarly, S-methcathinone is about three times more effective than R-methcathinone in substituting for a cocaine-paired discriminative stimulus. nih.gov

In the case of mephedrone (4-methylmethcathinone), the two enantiomers exhibit distinct profiles at monoamine transporters. While both enantiomers have similar potency as substrates at DAT, the S-enantiomer is approximately 50 times more potent than the R-enantiomer at promoting serotonin release via its action at SERT. nih.gov This difference in activity is reflected in their behavioral effects, with the R-enantiomer being primarily responsible for the rewarding properties, while the S-enantiomer does not produce rewarding effects in certain preclinical models. nih.govnih.gov

The stereochemistry of methamphetamine also shows that the S-enantiomer is more potent and addictive than the R-enantiomer. nih.gov This principle of stereoselective activity allows for the potential to separate desired therapeutic effects from adverse or abuse-related effects. nih.gov

Table 2: Enantiomeric Potency at Monoamine Transporters for Mephedrone

| Enantiomer | Action at DAT | Action at SERT |

| R-Mephedrone | Substrate | Weak Substrate |

| S-Mephedrone | Substrate | Potent Substrate (approx. 50x > R-MEPH) |

Data adapted from Gregg et al. (2015). nih.gov

Forensic Science and Regulatory Landscape Analysis Academic Perspective

Forensic Identification and Differentiation from Isomers

The identification of 3-Methylethcathinone (3-MEC) and its differentiation from its positional isomers, such as 2-MEC and 4-MEC (mephedrone), present a significant challenge for forensic laboratories. nih.govuva.nl This is primarily due to their similar chemical structures, which result in comparable chromatographic behavior and mass spectrometric fragmentation patterns. nih.gov

Standard analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly employed for the initial screening and identification of substituted cathinones. nih.govresearchgate.net However, under typical GC-MS conditions, positional isomers of methcathinone (B1676376) can be difficult to distinguish based on their mass spectra alone. nih.govresearchgate.net While chromatographic separation can sometimes be achieved, co-elution is a common issue, necessitating more advanced or complementary analytical approaches. uva.nl

Several strategies have been developed to overcome these identification challenges:

Derivatization: Chemical derivatization of the analytes prior to GC-MS analysis can improve chromatographic separation and produce more informative mass spectra, aiding in the differentiation of isomers. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS): Techniques like liquid chromatography-high-resolution accurate-mass Orbitrap mass spectrometry (LC-HRAM-Orbitrap-MS) can provide highly accurate mass measurements, allowing for the determination of elemental formulas. However, even with HRMS, the collision-induced dissociation spectra of positional isomers may not be sufficiently distinct for unambiguous identification. nih.gov

Infrared Spectroscopy (IR): Fourier-transform infrared spectroscopy (FTIR), particularly when coupled with gas chromatography (GC-FTIR), has proven to be a powerful tool for distinguishing between positional isomers of substituted cathinones. The resulting IR spectra provide a unique "fingerprint" for each isomer, enabling confident identification. nih.govdrugsandalcohol.ie

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and is a definitive method for the characterization and differentiation of isomers. drugsandalcohol.ie

Table 1: Analytical Techniques for the Identification and Differentiation of 3-MEC and its Isomers

| Analytical Technique | Application in Isomer Differentiation | Strengths | Limitations |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Initial screening and separation. nih.govresearchgate.net | Widely available, established libraries. | Isomers may have similar retention times and mass spectra. nih.govresearchgate.net |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation and detection. nih.gov | Suitable for a wide range of compounds. | Isomers can be difficult to separate chromatographically. nih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Provides accurate mass for elemental formula determination. nih.gov | High mass accuracy. | Fragmentation patterns of isomers may be too similar for definitive identification. nih.gov |

| Gas Chromatography-Fourier Transform Infrared Spectroscopy (GC-FTIR) | Confirmatory identification. nih.gov | Provides unique spectral "fingerprints" for each isomer. nih.govdrugsandalcohol.ie | Requires specialized equipment and expertise. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural elucidation. drugsandalcohol.ie | Provides unambiguous structural information. | Less sensitive than mass spectrometry, requires larger sample amounts. |

Evolution of Legal Classifications and International Scheduling

The legal status of 3-Methylethcathinone has evolved in response to its emergence as a novel psychoactive substance (NPS). Many countries have implemented controls on 3-MEC, often as a result of its structural similarity to other controlled cathinones like mephedrone (B570743).

In the United States, 3-MEC is regulated as a Schedule I compound, indicating a high potential for abuse and no currently accepted medical use. Similarly, in the United Kingdom, it is classified as a Class B drug. wikipedia.org Other countries, such as Brazil and Germany, have also placed 3-MEC under legal control. wikipedia.org

On the international level, the World Health Organization (WHO) Expert Committee on Drug Dependence (ECDD) conducts reviews of substances to assess their potential for harm and to recommend their scheduling under the international drug control conventions. federalregister.gov Following a critical review, the United Nations Commission on Narcotic Drugs (CND) voted to place 3-methylmethcathinone (3-MMC), a closely related compound, under Schedule II of the Convention on Psychotropic Substances of 1971 in March 2023. wikipedia.orgfederalregister.gov This decision was based on evidence of its abuse potential and public health risks. federalregister.gov The international scheduling process involves a notification from a Member State or the WHO, a scientific assessment by the WHO, and a decision by the CND. unodc.org

Academic Discourse on Analog Act Legislation and Novel Psychoactive Substances

The rise of novel psychoactive substances like 3-MEC has spurred significant academic and legal discourse surrounding the effectiveness and application of analog act legislation. These laws are designed to control substances that are "substantially similar" in chemical structure and have a similar or greater stimulant, depressant, or hallucinogenic effect on the central nervous system as a controlled substance.

The primary challenge lies in the interpretation and application of "substantial similarity." The rapid and continuous modification of chemical structures by clandestine chemists to create new, uncontrolled substances often outpaces the legislative process of scheduling individual compounds. Analog acts provide a more flexible legal tool to address this issue. However, their application can lead to legal challenges regarding ambiguity and the requirement for scientific evidence to establish both structural and pharmacological similarity.

Academic discussions often focus on the need for clear and consistent legal frameworks, the role of forensic science in providing evidence for analog classifications, and the potential for these laws to inadvertently criminalize substances with unknown or low harm profiles. The debate also encompasses the balance between public health protection and the rights of individuals, particularly in the context of substances that have not undergone rigorous scientific and medical evaluation.

Global Monitoring Systems for Emerging Psychoactive Compounds

Several international and regional systems are in place to monitor the emergence of new psychoactive substances like 3-MEC. These early warning systems are crucial for identifying new trends, assessing potential public health risks, and informing policy responses. unodc.orgdrugsandalcohol.ieicquality.org

United Nations Office on Drugs and Crime (UNODC) Early Warning Advisory (EWA) on NPS: Launched in 2013, the EWA is a global system that monitors, analyzes, and reports on emerging trends in NPS. unodc.org It serves as a central repository for information on NPS, including chemical data, analytical methods, and legislative responses, and provides technical assistance to member states. unodc.orgumd.edu The EWA gathers data from various sources, including forensic laboratories, law enforcement, and international organizations. umd.edu

European Monitoring Centre for Drugs and Drug Addiction (EMCDDA): The EMCDDA operates the EU Early Warning System on NPS, which detects and responds to NPS-related threats within Europe. nih.goveumonitor.eu This system facilitates the rapid exchange of information between EU member states, Europol, and the European Medicines Agency. youtube.com Between 1997 and 2023, over 960 different NPS were reported through this system. europa.eu

Other National and Regional Systems: Many countries and regions have established their own early warning systems to monitor the local drug landscape. These systems often collaborate with global networks like the UNODC EWA to share information and best practices. nih.gov

These monitoring systems play a vital role in the global response to the NPS phenomenon by enabling timely risk assessments, facilitating international cooperation, and providing the evidence base for informed policy decisions. nih.gov The continuous emergence of new substances underscores the importance of these dynamic and adaptive surveillance networks. nih.govnih.gov

Current Gaps and Future Directions in Research

Elucidation of Remaining Metabolic Pathways

The metabolism of 3-MEC, like other synthetic cathinones, is complex and not yet fully elucidated. While initial studies have identified major metabolic routes, a complete picture of all metabolic transformations is still needed. The metabolism of related compounds, such as 3-methylmethcathinone (3-MMC), involves processes like N-demethylation, hydroxylation of the tolyl group, and reduction of the keto moiety. researchgate.netnih.gov For 3-MMC, key metabolic pathways are hydroxylation and demethylation, which are catalyzed by the enzyme CYP2D6. researchgate.net The position of the methyl group significantly influences the metabolic pathway. researchgate.net

Future research should focus on identifying all phase I and phase II metabolites of 3-MEC in various biological matrices. This includes investigating potential minor metabolites that could serve as long-term biomarkers of use. A comprehensive understanding of its metabolic fate is essential for developing robust analytical methods for forensic and clinical toxicology.

Long-Term Neurobiological and Behavioral Studies in Animal Models

Current knowledge regarding the long-term effects of 3-MEC is limited. Most behavioral studies in animal models have focused on the acute effects of related compounds like 3-MMC. For instance, studies have shown that 3-MMC can induce conditioned place preference, suggesting rewarding effects, and has complex effects on anxiety-like behavior, with acute administration showing anxiolytic-like effects and chronic use leading to increased anxiety-like behavior. frontiersin.org These behavioral changes are associated with increased c-Fos expression in brain regions like the anterior cingulate cortex, nucleus accumbens, and ventral tegmental area. frontiersin.org

There is a critical need for long-term studies in animal models to investigate the persistent neurobiological and behavioral consequences of chronic 3-MEC exposure. Such studies should examine potential neurotoxicity, lasting changes in neurotransmitter systems, and the impact on cognitive functions and emotional regulation. These investigations are vital for understanding the full scope of potential harms associated with prolonged use. Mice have been suggested as a good animal model for studying the neuronal mechanisms of such drugs. nih.gov

Advanced In Vitro Models for Pharmacological Screening

Traditional in vitro models have provided valuable initial data on the pharmacology of synthetic cathinones. However, these models often have limitations in fully replicating the complexity of the human biological system. researchgate.net The development and application of advanced in vitro models are crucial for more accurate and comprehensive pharmacological screening.

Future research should leverage cutting-edge technologies such as:

3D cell cultures and organoids: These models more closely mimic the three-dimensional structure and function of tissues and organs, providing a more physiologically relevant environment for studying drug effects. researchgate.netmdpi.com

Organ-on-a-chip platforms: These microfluidic devices can simulate the function of multiple organs and their interactions, offering a more holistic view of a drug's pharmacokinetic and pharmacodynamic profile. nih.gov

Employing these advanced models will enable a more nuanced understanding of 3-MEC's mechanism of action, its potential for organ-specific toxicity, and its interactions with various cellular pathways. researchgate.netnih.gov

Development of High-Throughput Analytical Methods for Detection and Quantification

The rapid emergence of new psychoactive substances, including various synthetic cathinones, presents a significant challenge for forensic and clinical laboratories. nih.gov While methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly used, there is a continuous need for more efficient and rapid analytical techniques. uab.edunih.gov

Future research should focus on developing high-throughput analytical methods that can:

Simultaneously screen for a wide range of synthetic cathinones and their metabolites.

Provide rapid and accurate quantification in complex biological matrices.

Be easily implemented in standard laboratory settings.

The development of such methods is essential for timely identification of intoxication cases, monitoring of use trends in the population, and supporting law enforcement efforts. The use of automated sample preparation techniques, such as solid-phase extraction, coupled with advanced data management systems can significantly improve the efficiency of urinalysis for abused drugs. nih.gov

Q & A

Q. What are the key considerations for optimizing the synthesis of 3-Methylethcathinone hydrochloride in a laboratory setting?

Methodological Answer: Synthesis optimization requires attention to reaction conditions (e.g., solvent polarity, temperature), reagent stoichiometry, and purification techniques. For cathinone derivatives like 3-Methylethcathinone, multi-step protocols involving reduction, amination, and acidification are common. For instance, analogous cathinone syntheses employ steps such as etherification with dimethylamine and HCl acidification to stabilize the hydrochloride salt . Yield improvement may involve catalyst selection (e.g., palladium for hydrogenation) and minimizing side reactions through controlled pH or inert atmospheres .

Q. How can researchers safely handle this compound given its potential hazards?

Methodological Answer: Safety protocols must include:

- Use of personal protective equipment (PPE): Tightly sealed goggles, nitrile gloves, and lab coats to prevent dermal/ocular exposure .

- Respiratory protection: NIOSH-approved masks for aerosolized particles during weighing or grinding .

- First-aid preparedness: Immediate decontamination of exposed skin with water and medical observation for 48+ hours post-inhalation due to delayed toxicity risks .

- Waste disposal: Segregation of contaminated materials and compliance with hazardous waste regulations .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Methodological Answer:

- Chromatography : HPLC or GC-MS to detect impurities and quantify purity, referencing retention times against certified standards .

- Spectroscopy : NMR (¹H/¹³C) for structural confirmation, focusing on methyl and ethyl group signatures in the cathinone backbone. FT-IR can validate functional groups (e.g., ketone, amine) .

- Elemental analysis : Combustion analysis to verify C, H, N, and Cl content against theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data for this compound across different in vitro assays?

Methodological Answer: Discrepancies may arise from assay-specific variables:

- Receptor affinity assays : Validate binding protocols (e.g., radioligand concentration, incubation time) and control for off-target interactions using selective antagonists .

- Functional assays (e.g., cAMP accumulation) : Standardize cell lines (e.g., HEK-293 vs. CHO) and normalize data to endogenous response baselines. Cross-validate with orthogonal methods like calcium flux assays .

- Data normalization : Use internal standards (e.g., reference agonists like S(-)-EPhedrine) to calibrate inter-experimental variability .

Q. What strategies are effective in identifying and synthesizing metabolite analogs of this compound for toxicological studies?

Methodological Answer:

- Metabolite prediction : Use in silico tools (e.g., PISTACHIO, REAXYS) to model Phase I/II metabolic pathways, focusing on N-demethylation, β-ketone reduction, or glucuronidation .

- Synthetic routes : Employ isotopically labeled precursors (e.g., ¹⁴C) for tracer studies. For example, brominated intermediates can facilitate coupling reactions for metabolite analogs .

- Validation : Compare synthetic metabolites with in vivo samples via LC-MS/MS, ensuring isotopic or structural fidelity .

Q. How should researchers design experiments to investigate the stereochemical effects of this compound on CNS activity?

Methodological Answer:

- Chiral separation : Use preparative HPLC with chiral stationary phases (e.g., amylose-based columns) to isolate enantiomers .

- In vivo models : Administer isolated enantiomers to rodent models (e.g., locomotor activity assays) and correlate behavioral outcomes with pharmacokinetic profiles (e.g., brain-plasma ratios) .

- Computational modeling : Docking studies with dopamine/norepinephrine transporters to predict enantiomer-specific binding modes .

Methodological Challenges & Troubleshooting

Q. What steps can mitigate variability in yield during scale-up synthesis of this compound?

Methodological Answer:

- Process optimization : Conduct DoE (Design of Experiments) to identify critical parameters (e.g., temperature, stirring rate) .

- Purification : Replace traditional recrystallization with flash chromatography for higher-purity bulk products .

- Quality control : Implement in-line PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring .

Q. How can researchers address discrepancies in spectral data (e.g., NMR shifts) between synthesized batches?

Methodological Answer:

- Solvent effects : Ensure consistent deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) and temperature during NMR acquisition .

- Impurity profiling : Use 2D NMR (COSY, HSQC) to distinguish batch-specific impurities from structural anomalies .

- Reference standards : Cross-check with commercially available cathinone derivatives (e.g., 4-Methylethcathinone hydrochloride) to validate spectral assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.